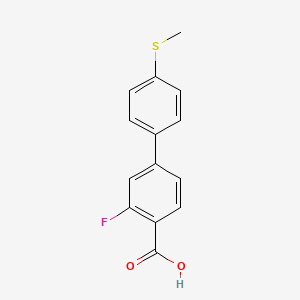

2-Fluoro-4-(4-methylthiophenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

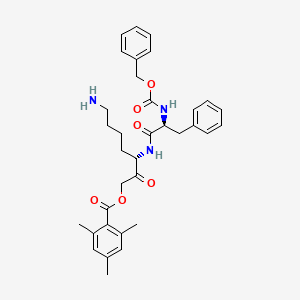

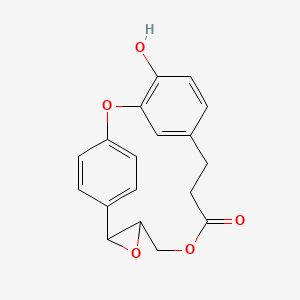

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known for containing a benzene ring substituted with a fluoro group, a methylthiophenyl group, and a carboxylic acid group. Its synthesis and properties are of interest due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar fluorinated aromatic compounds often involves palladium-catalyzed, ortho C-H methylation and fluorination techniques, using commercially available directing groups. A relevant example includes the Pd-catalyzed methylation and fluorination of benzaldehydes, which might share similarities with the synthesis pathways of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid (Xiao-Yang Chen & E. J. Sorensen, 2018).

Molecular Structure Analysis

For compounds with a similar structural framework, techniques like powder X-ray diffraction (PXRD) and Hirshfeld surface analysis are employed to determine the molecular structure, revealing insights into intermolecular interactions and crystal packing (P. Chatterjee, 2023).

Chemical Reactions and Properties

Fluorinated aromatic compounds are known for participating in various chemical reactions, including nucleophilic aromatic substitution, which can significantly alter their chemical properties. The presence of a fluorine atom can influence the compound's reactivity, making it a subject of interest for synthesizing more complex molecules (U. Wittmann et al., 2006).

Scientific Research Applications

1. Molecular Structure and Metabolism Studies:

- Substituted benzoic acids, including compounds similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid, have been studied to understand their molecular properties and metabolic fate. For instance, research shows that glucuronidation and glycine conjugation reactions are dominant in the metabolism of these compounds (Ghauri et al., 1992).

2. Radiochemistry and Imaging:

- Compounds structurally similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid have been synthesized for potential applications in PET imaging. This research is pivotal in developing new imaging agents (Wang et al., 2014).

3. Environmental and Chemical Degradation Studies:

- Studies on fluorinated compounds in methanogenic consortia reveal their potential use in tracking the degradation of aromatic compounds, providing insights into environmental remediation techniques (Londry & Fedorak, 1993).

4. Organic Synthesis and Chemical Reactions:

- Research on the directed lithiation of benzoic acids, including fluorine-substituted variants, contributes to advancements in organic synthesis methodologies (Bennetau et al., 1995).

5. Development of Novel Compounds and Materials:

- Synthesis of novel fluorinated compounds, including derivatives of benzoic acid, is an active area of research with potential applications in creating new materials and drugs (Wittmann et al., 2006).

6. Liquid Crystal Research:

- The study of liquid crystals, including those derived from benzoic acids, contributes to the understanding of their properties and potential applications in displays and other technologies (Butcher et al., 1991).

7. Agricultural and Herbicide Research:

- Fluorine substitution in benzoic acids has been shown to alter the activity and selectivity of herbicides, demonstrating the potential for developing more effective agricultural chemicals (Hamprecht et al., 2004).

8. Advanced Polymer Research:

- Fluorinated benzoic acid derivatives are used in synthesizing high-performance polymers, contributing to advancements in materials science (Xiao et al., 2003).

properties

IUPAC Name |

2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAMQHFOKXKMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methylthiophenyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)